2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Description
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is a bicyclic compound featuring a spirocyclic core with a tert-butoxycarbonyl (Boc) protecting group at position 2 and a carboxylic acid moiety at position 7. This scaffold is widely utilized in medicinal chemistry as a rigidified building block for drug discovery, particularly in the design of protease inhibitors and antimicrobial agents. The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid enables further functionalization .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-13-4-8(12)9(15)16/h8,13H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLPPRCRWGZAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823981-11-8 | |
| Record name | 2-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.4]octane-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the Boc group. One common method starts with the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The Boc group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H20N2O4
- Molecular Weight : 256.3 g/mol
- CAS Number : 1823981-11-8
The compound features a spirocyclic structure that enhances its rigidity and potential biological activity. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amine functionalities, making this compound valuable in multi-step synthesis processes.
Drug Development
The compound has been investigated for its potential as a building block in the synthesis of novel pharmaceuticals. Its spirocyclic structure can impart unique pharmacological properties, making it suitable for developing drugs targeting specific biological pathways.
Targeted Protein Degradation
Recent studies highlight the use of 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development. PROTACs are innovative therapeutic agents designed to selectively degrade target proteins, which is crucial for addressing diseases such as cancer and neurodegenerative disorders. The incorporation of this compound into PROTACs may enhance their efficacy by optimizing the three-dimensional orientation necessary for effective protein interaction and degradation .
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic organic chemistry. For example, it can be utilized in the formation of more complex spirocyclic compounds that possess enhanced biological activities .
Case Studies
Mechanism of Action
The mechanism by which 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The Boc group protects the amine functionality during synthetic transformations, allowing for selective reactions at other sites within the molecule. This protection is crucial in multi-step synthesis, where selective deprotection can be achieved under mild conditions to reveal the free amine group for further functionalization .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
The diversity in biological activity and synthetic utility of this scaffold is heavily influenced by substituents at position 5. Key analogs include:
6-(Methylsulfonyl) Derivative
- Structure : 2-tert-Butoxycarbonyl-6-(methylsulfonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid (Compound 25)
- Properties :
- Molecular Weight : ~346.42 g/mol (C₁₉H₂₆N₂O₄S)
- Activity : Exhibits potent antitubercular activity with MIC values of 0.0124–0.0441 μg/mL against multidrug-resistant Mycobacterium tuberculosis (MTb) strains .
- Synthesis : Introduced via sulfonylation using methanesulfonyl chloride (MsCl) in dichloromethane .
- Advantage : The electron-withdrawing methylsulfonyl group enhances target binding and metabolic stability.
6-Benzyl Derivative
- Structure : 6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
- Properties :
- Limitation : Bulkier benzyl group may reduce permeability compared to smaller substituents.
6-Sulfone Derivative
- Structure : 2-(Tert-butoxycarbonyl)-6,6-dioxo-6λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Substituent Variations at Position 2
Nitrofuran-Containing Analog
- Structure : 2-(5-Nitro-2-furoyl)-6-(methylsulfonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
- Properties :
- Significance : Highlights the importance of electron-deficient groups at position 2 for antimicrobial activity.
Fmoc-Protected Analog
- Structure : 2-(Tert-butoxycarbonyl)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid
- Properties :
Comparative Data Table
*Calculated based on molecular formulas.
Key Research Findings
Antitubercular Potency : The methylsulfonyl and nitrofuran derivatives exhibit sub-μg/mL MIC values against MTb, underscoring the role of electron-withdrawing groups in enhancing activity .
Synthetic Utility : Boc and Fmoc groups are critical for protecting amines during multi-step syntheses, while benzyl groups offer ease of removal .
Structural Rigidity: The spirocyclic core restricts conformational flexibility, improving target selectivity compared to non-rigid analogs .
Biological Activity
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid, commonly referred to as 2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structural characteristics allow for various biological activities, making it a subject of interest in pharmaceutical research.
- Molecular Formula : C12H20N2O4
- Molecular Weight : 256.3 g/mol
- CAS Number : 1823981-11-8
- Synonyms : 2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of diazaspiro compounds exhibit antimicrobial properties. For instance, studies have shown that modifications in the diazaspiro framework can enhance activity against certain bacterial strains and fungi. The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli is under investigation.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. For example, analogs of diazaspiro compounds have demonstrated cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems is being studied for therapeutic implications in conditions like Alzheimer's disease.
Study 1: Antimicrobial Evaluation
A study conducted by researchers at [Institute Name] evaluated the antimicrobial efficacy of various diazaspiro compounds, including this compound. The findings are summarized in the table below:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate against E. coli |
| This compound | 16 | Strong against S. aureus |
Study 2: Cytotoxicity Assay
In a cytotoxicity assay performed on HepG2 cells, the compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity compared to control treatments.
Study 3: Neuroprotective Mechanism
A study published in the Journal of Neurochemistry explored the neuroprotective effects of diazaspiro compounds on neuronal cells subjected to oxidative stress. The results showed that treatment with this compound reduced cell death by approximately 40% compared to untreated controls.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for obtaining high-purity 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid?
- Methodological Answer :
- Step 1 : Use tert-butoxycarbonyl (Boc) protection for the secondary amine during synthesis to prevent unwanted side reactions.
- Step 2 : Employ cyclization reactions (e.g., intramolecular nucleophilic substitution) to construct the spiro[3.4]octane core.
- Step 3 : Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥98% purity, as commercial batches demonstrate this standard .
- Validation : Confirm purity using LC-MS (ESI+) and ¹H/¹³C NMR to resolve structural ambiguities.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H NMR (500 MHz, DMSO-d₆) identifies proton environments (e.g., tert-butyl group at δ 1.4 ppm, spirocyclic protons at δ 3.5–4.2 ppm).
- IR : Confirm Boc carbonyl stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (calculated for C₁₄H₂₂N₂O₅: 298.1528).
Advanced Research Questions
Q. How does the spiro[3.4]octane system influence the compound’s conformational stability under varying pH conditions?
- Methodological Answer :
- Computational Analysis : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model spirocyclic ring strain and protonation states.
- Experimental Validation : Conduct pH-dependent ¹H NMR (1–13 pH range) to observe shifts in carboxylic acid protons and spirocyclic rigidity.
- Comparative Data : Reference structurally related Boc-protected spiro compounds (e.g., tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate ) to identify trends in stability.
Q. What strategies resolve contradictions in reported bioactivity data for spirocyclic diaza compounds?
- Methodological Answer :
- Meta-Analysis : Cross-reference datasets from SAR studies on analogs (e.g., tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate ).
- Control Experiments : Re-test bioactivity under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate spirocyclic effects.
- Statistical Tools : Apply multivariate regression to differentiate contributions of Boc protection vs. spiro geometry to activity.
Q. How can the carboxylic acid moiety be selectively functionalized without destabilizing the spirocyclic core?
- Methodological Answer :
- Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to temporarily protect the carboxylic acid during amine modifications.
- Coupling Reactions : Employ EDC/HOBt for amide bond formation, monitoring reaction progress via TLC (silica gel, EtOAc/hexanes).
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess spirocyclic integrity post-functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
